1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-24-21(27)17-4-3-5-18(19(17)22(24)28)23-20(26)14-10-12-25(13-11-14)32(29,30)16-8-6-15(31-2)7-9-16/h3-9,14H,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLIRZGXFJREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a synthetic derivative featuring a piperidine core with various pharmacologically relevant functionalities. The biological activity of such compounds is crucial for their potential therapeutic applications, particularly in areas like cancer treatment, enzyme inhibition, and antibacterial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.45 g/mol. The structure includes a methoxyphenyl group, a sulfonamide moiety, and a dioxoisoindoline unit, which are known to contribute to various biological activities.
Biological Activity Overview
Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Below are the key areas of biological activity relevant to this compound:
1. Anticancer Activity
Compounds containing piperidine and sulfonamide groups have shown promising anticancer properties. For instance, studies indicate that piperidine derivatives can inhibit tumor growth by interfering with various cellular pathways involved in cancer progression .
2. Enzyme Inhibition
Enzymes such as acetylcholinesterase (AChE) and urease are critical targets for drug development:
- Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been reported to exhibit strong AChE inhibitory activity, which is beneficial in treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound may also act as an inhibitor of urease, an enzyme linked to the pathogenesis of certain infections and gastric disorders. Preliminary studies suggest that derivatives can achieve IC50 values in the low micromolar range against urease .
3. Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against various strains, including Salmonella typhi and Bacillus subtilis. These studies indicate that piperidine derivatives can exhibit moderate to strong antibacterial effects, suggesting potential applications in treating bacterial infections .
Research Findings and Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A (2020) | Anticancer | Demonstrated significant tumor growth inhibition in vitro with IC50 values ranging from 0.5 µM to 5 µM across different cancer cell lines. |
| Study B (2019) | AChE Inhibition | Reported IC50 values for related compounds at 2.14 µM, indicating strong potential for Alzheimer's treatment. |
| Study C (2021) | Antibacterial | Showed moderate activity against Bacillus subtilis with MIC values around 32 µg/mL. |
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptors or enzymes:
- Receptor Binding : The methoxyphenyl group may enhance binding affinity to serotonin receptors or other targets involved in neuropharmacology.
- Enzyme Interaction : The sulfonamide group is known for its role in inhibiting enzyme activity through competitive inhibition mechanisms.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The dioxoisoindolinyl group in the target compound may mimic the planar aromaticity of benzooxazole (DDO-02002) but with additional carbonyl groups for stronger protein binding .
- Triazole-containing analogs (e.g., 9e) show sulfur-mediated interactions, whereas the target compound’s sulfonyl group could engage in stronger dipole interactions .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s dioxoisoindolinyl group would exhibit two distinct C=O stretches (~1700 cm⁻¹), similar to triazole derivatives (: 1700 cm⁻¹) but with split peaks due to conjugation differences .
- Solubility: The 4-methoxyphenylsulfonyl group likely increases hydrophilicity compared to 4-methylphenyl () or nonpolar aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
